molecular formula C14H21NO2Si B1439753 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine CAS No. 1171920-21-0

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

Cat. No. B1439753
M. Wt: 263.41 g/mol
InChI Key: CNBRWQURLQCTGJ-UHFFFAOYSA-N
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Description

The compound “6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine” is a heterocyclic compound containing a furo[3,2-b]pyridine ring system. This type of compound could potentially have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains a furo[3,2-b]pyridine ring system, which is a fused ring system containing a furan ring (a five-membered ring with oxygen) and a pyridine ring (a six-membered ring with nitrogen). It also contains a tert-butyldimethylsilyloxy group, which is a common protecting group in organic synthesis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the silyloxy group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar silyloxy group could impact the compound’s solubility in various solvents. The aromatic ring systems could contribute to the compound’s UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chiral Intermediates for Batzelladines A and B : A study by Guo et al. (2017) describes the stereoselective synthesis of a chiral intermediate similar in complexity to the requested compound. This process utilized a Reformatsky coupling reaction, showcasing the compound's role in synthesizing structurally complex molecules with potential biological activity (Guo et al., 2017).

Synthesis of Fluorescent Antitumor Derivatives : Carvalho et al. (2013) explored the photophysical properties of derivatives structurally related to the requested compound. These derivatives showed potential as antitumor compounds, emphasizing the compound's utility in creating molecules with significant biological activities (Carvalho et al., 2013).

Applications in Material Science

Synthesis of Novel Terpyridine-Skeleton Molecules : Kwon et al. (2015) synthesized molecules containing a benzo[4,5]furo[3,2-b]pyridine core, demonstrating their application in inhibiting tumor growth and metastasis by targeting topoisomerases. This study highlights the potential of compounds with furo[3,2-b]pyridine moieties in developing new therapeutic agents (Kwon et al., 2015).

Synthesis and Characterization of Schiff and Mannich Bases : Orio et al. (2010) described the preparation of Schiff and Mannich bases and their zinc complexes, showcasing the role of pyridine derivatives in creating compounds with potential applications in catalysis and material science (Orio et al., 2010).

Contributions to Heterocyclic Chemistry

Synthesis of Furo[3,2-b]pyridines for Anticancer Agents : A study by Kumar et al. (2016) focused on the synthesis of novel trifluoromethyl-substituted furo[3,2-b]pyridine derivatives, testing their efficacy as anticancer agents. This research underlines the importance of furo[3,2-b]pyridine derivatives in medicinal chemistry (Kumar et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

tert-butyl-(furo[3,2-b]pyridin-6-ylmethoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-11-8-13-12(15-9-11)6-7-16-13/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBRWQURLQCTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674075
Record name 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

CAS RN

1171920-21-0
Record name 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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